molecular formula C30H32N4O8 B5037763 3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5037763
M. Wt: 576.6 g/mol
InChI Key: RLMBBGXUTINXID-UHFFFAOYSA-N
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Description

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a molecular formula of C28H31N3O8. This compound is characterized by its unique structure, which includes a dihydropyridine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products.

Scientific Research Applications

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nimodipine: A dihydropyridine calcium channel blocker used in the treatment of cerebral vasospasm.

    Nifedipine: Another dihydropyridine calcium channel blocker used to manage hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness

3,5-BIS(2-METHOXYETHYL) 2,6-DIMETHYL-4-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both nitrophenyl and pyrazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c1-19-25(29(35)41-15-13-39-3)27(26(20(2)31-19)30(36)42-16-14-40-4)24-18-33(22-10-6-5-7-11-22)32-28(24)21-9-8-12-23(17-21)34(37)38/h5-12,17-18,27,31H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBBGXUTINXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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